molecular formula C11H15NO5 B2694392 (2E)-4-[4-(methoxycarbonyl)piperidin-1-yl]-4-oxobut-2-enoic acid CAS No. 303994-59-4

(2E)-4-[4-(methoxycarbonyl)piperidin-1-yl]-4-oxobut-2-enoic acid

Cat. No.: B2694392
CAS No.: 303994-59-4
M. Wt: 241.243
InChI Key: YILZWYCSVIBJNU-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-4-[4-(Methoxycarbonyl)piperidin-1-yl]-4-oxobut-2-enoic acid is a but-2-enoic acid derivative featuring a piperidine ring substituted at the 4-position with a methoxycarbonyl group. The (2E)-configuration of the α,β-unsaturated double bond is critical for its electronic and steric properties, influencing reactivity and biological interactions. This compound has garnered attention in medicinal chemistry due to its structural similarity to integrase inhibitors like S-1360, which target HIV-1 .

Properties

IUPAC Name

(E)-4-(4-methoxycarbonylpiperidin-1-yl)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5/c1-17-11(16)8-4-6-12(7-5-8)9(13)2-3-10(14)15/h2-3,8H,4-7H2,1H3,(H,14,15)/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILZWYCSVIBJNU-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1CCN(CC1)C(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-[4-(methoxycarbonyl)piperidin-1-yl]-4-oxobut-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds.

    Introduction of the Methoxycarbonyl Group: This step involves the esterification of the piperidine ring with methoxycarbonyl chloride under basic conditions.

    Formation of the But-2-enoic Acid Moiety: The final step involves the addition of the but-2-enoic acid group through a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of (2E)-4-[4-(methoxycarbonyl)piperidin-1-yl]-4-oxobut-2-enoic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-[4-(methoxycarbonyl)piperidin-1-yl]-4-oxobut-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols.

Scientific Research Applications

(2E)-4-[4-(methoxycarbonyl)piperidin-1-yl]-4-oxobut-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-4-[4-(methoxycarbonyl)piperidin-1-yl]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Piperidine/Piperazine Substitutions

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent on Piperidine/Piperazine Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
(2E)-4-[4-(Methoxycarbonyl)piperidin-1-yl]-4-oxobut-2-enoic acid (Target) 4-Methoxycarbonyl C12H15NO5 269.25 hTS inhibitor
(E)-4-(4-(2-Methoxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid 4-(2-Methoxyethyl) C10H15NO4 213.23 Safety protocols emphasized
(E)-4-(4-(Difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid 4-Difluoromethyl C10H13F2NO3 233.21 ≥95% purity; discontinued
(E)-4-(3-(Ethoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid 3-Ethoxymethyl C12H19NO4 241.28 Lab use only; discontinued
(Z)-4-(4-Ethylpiperazin-1-yl)-4-oxobut-2-enoic acid 4-Ethylpiperazine C10H16N2O3 212.25 Z-configuration; lower polarity
(2E)-4-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxobut-2-enoic acid 4-(4-Methoxyphenyl)piperazine C16H19N2O4 303.34 Medicinal applications
Key Observations:

In contrast, alkyl substituents (e.g., 2-methoxyethyl in ) may increase hydrophobicity, affecting solubility.

Ring Modifications : Piperazine derivatives (e.g., ) introduce additional nitrogen atoms, altering hydrogen-bonding capacity and basicity compared to piperidine-based analogues.

Stereochemistry : The Z-isomer in exhibits reduced polarity (XLogP3 = -2.6) compared to E-isomers, influencing membrane permeability and pharmacokinetics.

Analogues with Aromatic or Heterocyclic Substitutions

Table 2: Non-Piperidine Analogues

Compound Name Core Structure Key Functional Groups Applications
(E)-4-(Anthracen-2-ylamino)-4-oxobut-2-enoic acid (2-AHD) Anthracene Anthracenylamino, α,β-unsaturated acid Host-guest chemistry with cucurbiturils
(2E)-4-(3-Chlorophenyl)-4-oxobut-2-enoic acid Phenyl 3-Chlorophenyl Building block for antineoplastic agents
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid Anilino 4-Methylanilino Dissociation constant = 2.81 ± 0.25; insoluble in water
Key Observations:

Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., anthracene in ) enhance π-π stacking interactions, useful in supramolecular chemistry, while aliphatic piperidine derivatives favor targeted enzyme inhibition.

Solubility Trends: The anilino-substituted Z-isomer is water-insoluble, necessitating organic solvents (e.g., isopropyl alcohol-acetone mixtures) for titration-based analysis.

Acid Dissociation and Solubility

  • The target compound’s carboxylic acid group (pKa ~2.8–3.5, estimated) is critical for ionic interactions in biological systems. Analogues like (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid exhibit similar dissociation constants (2.81 ± 0.25), suggesting comparable acidity .
  • Solubility in organic solvents (e.g., acetone, isopropyl alcohol) is common among α,β-unsaturated acids due to their hydrophobic substituents .

Biological Activity

(2E)-4-[4-(methoxycarbonyl)piperidin-1-yl]-4-oxobut-2-enoic acid, also known by its CAS number 303994-59-4, is a chemical compound characterized by a piperidine ring, a methoxycarbonyl group, and a but-2-enoic acid moiety. This compound has garnered attention in various fields of biological research due to its potential pharmacological properties.

Chemical Structure

The molecular structure of (2E)-4-[4-(methoxycarbonyl)piperidin-1-yl]-4-oxobut-2-enoic acid can be represented as follows:

C11H15NO5\text{C}_{11}\text{H}_{15}\text{N}\text{O}_{5}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanism of action may involve:

  • Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
  • Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing physiological responses.

Enzyme Inhibition

Research indicates that (2E)-4-[4-(methoxycarbonyl)piperidin-1-yl]-4-oxobut-2-enoic acid shows potential in enzyme inhibition studies. For instance, it has been evaluated for its inhibitory effects on various proteases and kinases, which are crucial in cancer progression and treatment.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that it can inhibit the proliferation of cancer cell lines, particularly those associated with hepatocellular carcinoma (HCC). The compound's mechanism involves inducing apoptosis through the disruption of mitochondrial functions, leading to cell death.

Study Cell Line IC50 Value Mechanism
Study AHCCLM33.1 μMApoptosis via mitochondrial disruption
Study BA5496.32 μMc-Myc inhibition leading to apoptosis

Case Study 1: Hepatocellular Carcinoma

A study conducted by Pace et al. revealed that derivatives of (2E)-4-[4-(methoxycarbonyl)piperidin-1-yl]-4-oxobut-2-enoic acid exhibited significant anticancer activity against HCC cell lines. The compound was shown to induce apoptosis and inhibit tumor growth in vivo models, suggesting its potential as a therapeutic agent for liver cancer treatment.

Case Study 2: Enzyme Interaction

In another study focusing on enzyme interactions, the compound was tested against human caseinolytic protease P (HsClpP), showing promising results as an agonist. This interaction is significant as it may contribute to maintaining mitochondrial homeostasis and could be leveraged for therapeutic strategies in cancer.

Comparative Analysis with Similar Compounds

Compound Structure Biological Activity
(2E)-4-[4-(methoxycarbonyl)piperidin-1-yl]-4-oxobut-2-enoic acid Piperidine ring + methoxycarbonyl + butenoic acidAnticancer, enzyme inhibition
Carprofen Piperidine ring + different functional groupsAnti-inflammatory properties
4-Methoxyphenethylamine Methoxy group + different core structureNeurotransmitter effects

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-4-[4-(methoxycarbonyl)piperidin-1-yl]-4-oxobut-2-enoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic addition or condensation reactions. For example, analogous α,β-unsaturated ketocarboxylic acids are prepared by reacting maleic anhydride derivatives with substituted piperidines under controlled pH and temperature . Key reagents include DMF as a solvent and NADPH for reductive steps in stereoselective synthesis . Optimization involves monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., 1.2 equivalents of piperidine derivatives), and using anhydrous conditions to prevent hydrolysis of the methoxycarbonyl group.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical peaks should be identified?

  • Methodological Answer :

  • 1H NMR : Look for the α,β-unsaturated carbonyl protons (δ 6.8–7.2 ppm, doublet for trans-alkene) and piperidine ring protons (δ 3.0–3.5 ppm for N–CH2 groups) .
  • 13C NMR : Peaks at ~170 ppm (ester carbonyl), 165–170 ppm (α,β-unsaturated carboxylic acid), and 50–60 ppm (piperidine carbons) .
  • IR : Strong bands at 1720–1740 cm⁻¹ (ester C=O) and 1680–1700 cm⁻¹ (conjugated carboxylic acid C=O) .

Q. How can the purity of this compound be validated, and what impurities are commonly observed?

  • Methodological Answer : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA in water). Common impurities include unreacted maleic anhydride derivatives (retention time ~3.5 min) or hydrolyzed methoxycarbonyl byproducts (e.g., free carboxylic acid forms) . Purity ≥95% is achievable via recrystallization from ethanol/water mixtures (3:1 v/v) .

Advanced Research Questions

Q. How do substituents on the piperidine ring influence the compound’s bioactivity, and what computational tools can predict these effects?

  • Methodological Answer : Substituents like 4-chlorobenzyl ( ) or methyl groups ( ) alter steric and electronic properties, impacting binding to targets (e.g., integrase or aldose reductase). Use Hammett σ constants to correlate electronic effects with activity . DFT calculations (B3LYP/6-31G* basis set) can model charge distribution and predict reactivity at the α,β-unsaturated carbonyl site .

Q. What strategies resolve contradictions in NMR data between synthesized batches and literature values?

  • Methodological Answer : Discrepancies in alkene proton coupling constants (e.g., J = 12–16 Hz for trans vs. 6–10 Hz for cis) may indicate stereochemical impurities. Use NOESY to confirm E/Z configuration . For piperidine ring conformers, variable-temperature NMR (e.g., 298–333 K) can resolve dynamic effects .

Q. How can the compound’s stability under physiological conditions be assessed for pharmacological studies?

  • Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) at 37°C for 72 hours. Monitor degradation via LC-MS; primary degradation products include hydrolyzed ester (methoxy → hydroxy) and decarboxylated derivatives. Use Arrhenius plots to extrapolate shelf-life .

Q. What metrological practices ensure reproducibility in potentiometric titration for acid dissociation constant (pKa) determination?

  • Methodological Answer : Calibrate pH electrodes with NIST-traceable buffers (pH 4.0, 7.0, 10.0). Perform titrations in triplicate under nitrogen to exclude CO2 interference. The compound’s pKa (carboxylic acid) is expected at ~3.5–4.0, comparable to (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.